molecular formula C33H42ClN3O7S B611629 Valemetostat tosylate CAS No. 1809336-93-3

Valemetostat tosylate

货号 B611629
CAS 编号: 1809336-93-3
分子量: 660.223
InChI 键: JSBKGJUYSLVFPF-WJQUPPJOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Valemetostat Tosylate, also known as DS-3201, is a potent, selective, and orally active EZH1/2 inhibitor . It selectively inhibits the activity of both wild-type and mutated forms of EZH1 and EZH2 . Valemetostat was approved in Japan in September 2022 for the treatment of patients with relapsed or refractory adult T-cell leukaemia/lymphoma (R/R ATL), a subtype of non-Hodgkin lymphomas (NHL) .

科学研究应用

  1. 成人T细胞白血病/淋巴瘤(ATL)的治疗:Valemetostat tosylate是EZH1和EZH2的双重抑制剂,这两种酶参与表观遗传调控。一项关键的2期研究显示,valemetostat在日本复发或难治性ATL患者中表现出48%的总体反应率。这项研究证明了该药物作为新的治疗选择,尤其是对那些之前接受过mogamulizumab治疗的患者的潜力(Yoshimitsu et al., 2021)

  2. 复发或难治性外周T细胞淋巴瘤(PTCL):Valemetostat tosylate还在全球进行的2期研究中评估其在成人复发或难治性PTCL(包括ATL)患者中的疗效和安全性。这项研究突出了valemetostat在靶向EZH1和EZH2方面的选择性,这两者在某些非霍奇金淋巴瘤中起着关键作用(Foss et al., 2021)

  3. 非霍奇金淋巴瘤(NHL)的首次人体研究:Valemetostat已在一项首次人体试验中研究,重点关注复发或难治性NHL(包括ATL)患者。该试验证明了该药物的安全性和初步疗效,表明其作为一种新型治疗选择的潜力(Morishima et al., 2019)

  4. 恶性实体肿瘤的儿童、青少年和年轻成人患者:Valemetostat tosylate在儿童、青少年和年轻成人患者中进行的一项针对难治性/复发性实体肿瘤的1期试验正在进行中,探索其在这个年轻人群中的安全性和疗效(Arakawa et al., 2022)

  5. 弥漫性大B细胞淋巴瘤(DLBCL):Valemetostat通过抑制B细胞受体信号和c-myc信号通路在DLBCL细胞中显示出治疗活性,表明其在治疗这种类型的淋巴瘤中的潜在用途(Hama et al., 2019)

未来方向

Valemetostat Tosylate is being developed by Daiichi Sankyo Company, Ltd for the treatment of various haematological malignancies and solid tumours, including types of non-Hodgkin lymphomas (NHL) . It received its first approval in Japan in September 2022 for the treatment of patients with relapsed or refractory adult T-cell leukaemia/lymphoma (R/R ATL), a subtype of NHL . The future directions of Valemetostat Tosylate will likely involve further clinical trials and potential approvals for other types of cancers.

属性

IUPAC Name

(2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34ClN3O4.C7H8O3S/c1-14-11-15(2)29-25(32)20(14)13-28-24(31)19-12-21(27)23-22(16(19)3)33-26(4,34-23)17-7-9-18(10-8-17)30(5)6;1-6-2-4-7(5-3-6)11(8,9)10/h11-12,17-18H,7-10,13H2,1-6H3,(H,28,31)(H,29,32);2-5H,1H3,(H,8,9,10)/t17?,18?,26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBKGJUYSLVFPF-RRKMXGHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)N(C)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)O[C@@](O3)(C)C4CCC(CC4)N(C)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H42ClN3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Valemetostat tosylate

CAS RN

1809336-93-3
Record name Valemetostat tosylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809336933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VALEMETOSTAT TOSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N79I7X5II
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。